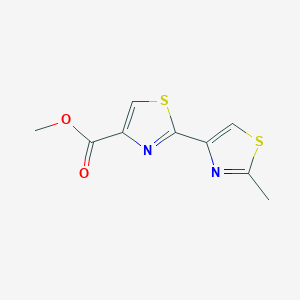
Ethyl 4-amino-3-isopropylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-3-isopropylbenzoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the aromatic ring is substituted with an amino group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-3-isopropylbenzoate can be synthesized through a multi-step process. One common method involves the reduction of ethyl 4-nitro-3-isopropylbenzoate. The reduction can be achieved using indium powder and ammonium chloride in ethanol under reflux conditions . The reaction mixture is then cooled, diluted with water, and extracted with dichloromethane. The organic phase is dried and concentrated to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-amino-3-isopropylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Indium powder and ammonium chloride in ethanol are used for the reduction of nitro groups.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: this compound from its nitro precursor.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-3-isopropylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of local anesthetics and other pharmaceutical compounds.
Materials Science: The compound is used in the development of polymers and resins with specific properties.
Biological Research: It serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development.
Wirkmechanismus
The mechanism of action of ethyl 4-amino-3-isopropylbenzoate, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By binding to specific sites on the sodium channel, the compound reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses and resulting in a loss of sensation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-amino-3-isopropylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the isopropyl group, making it less hydrophobic.
Ethyl 4-nitro-3-isopropylbenzoate: Contains a nitro group instead of an amino group, affecting its reactivity and applications.
Ethyl benzoate: Lacks both the amino and isopropyl groups, making it less versatile in chemical reactions
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
ethyl 4-amino-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4,13H2,1-3H3 |
InChI-Schlüssel |
UVJCWKPOTNIBAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13665496.png)

![2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13665518.png)






![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13665553.png)
![(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol](/img/structure/B13665559.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13665568.png)
![5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13665574.png)
![5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13665575.png)
